Lipophilicity (XLogP3) Comparison: Tert-butyl Ester vs. Ethyl and Methyl Ester Analogs
The tert-butyl ester of the target compound confers a computed XLogP3 of 3.0, approximately 0.5–0.8 log units higher than the ethyl ester analog (ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, CAS 40110-55-2) with an estimated XLogP3 of ~2.2–2.5, and approximately 1.0–1.2 log units higher than the methyl ester analog (CAS 206558-34-1) with an estimated XLogP3 of ~1.8–2.0 [1]. This increased lipophilicity translates to an estimated 3- to 6-fold higher theoretical membrane permeability based on the log-linear relationship between logP and passive diffusion [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem computed) |
| Comparator Or Baseline | Ethyl ester analog: XLogP3 ~2.2–2.5 (estimated); Methyl ester analog: XLogP3 ~1.8–2.0 (estimated) |
| Quantified Difference | ΔXLogP3 = 0.5–0.8 (vs. ethyl); ΔXLogP3 = 1.0–1.2 (vs. methyl) |
| Conditions | Computed XLogP3 values from PubChem (target) and estimated based on group contribution methods for comparators |
Why This Matters
Higher XLogP3 directly correlates with improved passive membrane permeability and blood-brain barrier penetration potential, making the tert-butyl ester the preferred choice for CNS-targeted probe design.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 131722813, Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate. https://pubchem.ncbi.nlm.nih.gov/compound/301186-15-2. Accessed May 7, 2026. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
